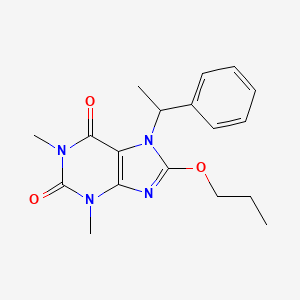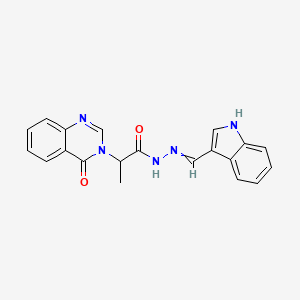![molecular formula C23H18N4O5S B11604120 {(3Z)-2-oxo-3-[6-oxo-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-2,3-dihydro-1H-indol-1-yl}acetic acid](/img/structure/B11604120.png)
{(3Z)-2-oxo-3-[6-oxo-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-2,3-dihydro-1H-indol-1-yl}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{(3Z)-2-oxo-3-[6-oxo-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-2,3-dihydro-1H-indol-1-yl}acetic acid is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure that includes a thiazolo[3,2-b][1,2,4]triazole ring system, an indole moiety, and an acetic acid group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {(3Z)-2-oxo-3-[6-oxo-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-2,3-dihydro-1H-indol-1-yl}acetic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-propoxyphenylhydrazine with a suitable diketone to form the thiazolo[3,2-b][1,2,4]triazole core. This intermediate is then reacted with an indole derivative under acidic conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sulfuric acid or acetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
{(3Z)-2-oxo-3-[6-oxo-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-2,3-dihydro-1H-indol-1-yl}acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the oxo groups to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole and thiazole rings, using reagents like alkyl halides
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Alkyl halides, acyl chlorides; often in the presence of a base like sodium hydroxide or potassium carbonate
Major Products
The major products formed from these reactions include hydroxylated derivatives, alkylated compounds, and various substituted analogs that retain the core structure of the original compound .
Scientific Research Applications
{(3Z)-2-oxo-3-[6-oxo-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-2,3-dihydro-1H-indol-1-yl}acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties. .
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers
Mechanism of Action
The mechanism of action of {(3Z)-2-oxo-3-[6-oxo-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-2,3-dihydro-1H-indol-1-yl}acetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to enzymes and receptors, modulating their activity.
Pathways Involved: By inhibiting these enzymes, the compound can induce apoptosis in cancer cells, arrest the cell cycle, and modulate gene expression related to cell survival and proliferation.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[3,2-b][1,2,4]triazoles: These compounds share the thiazolo[3,2-b][1,2,4]triazole core and exhibit similar biological activities.
Indole Derivatives: Compounds containing the indole moiety are known for their diverse pharmacological properties, including anticancer and antimicrobial activities
Uniqueness
{(3Z)-2-oxo-3-[6-oxo-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-2,3-dihydro-1H-indol-1-yl}acetic acid stands out due to its unique combination of structural features, which confer distinct chemical reactivity and biological activity. The presence of both the thiazolo[3,2-b][1,2,4]triazole and indole moieties in a single molecule enhances its potential as a multifunctional therapeutic agent .
Properties
Molecular Formula |
C23H18N4O5S |
|---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
2-[(3Z)-2-oxo-3-[6-oxo-2-(4-propoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene]indol-1-yl]acetic acid |
InChI |
InChI=1S/C23H18N4O5S/c1-2-11-32-14-9-7-13(8-10-14)20-24-23-27(25-20)22(31)19(33-23)18-15-5-3-4-6-16(15)26(21(18)30)12-17(28)29/h3-10H,2,11-12H2,1H3,(H,28,29)/b19-18- |
InChI Key |
BQVXVLOZZCORSN-HNENSFHCSA-N |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)C2=NN3C(=O)/C(=C/4\C5=CC=CC=C5N(C4=O)CC(=O)O)/SC3=N2 |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=NN3C(=O)C(=C4C5=CC=CC=C5N(C4=O)CC(=O)O)SC3=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-cyclohexyl-6-imino-13-methyl-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B11604046.png)

![(5Z)-5-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(3-methyl-1-benzofuran-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11604050.png)
![3-[(2E)-1-methyl-2-(4-nitrobenzylidene)hydrazinyl]-1,2-benzothiazole 1,1-dioxide](/img/structure/B11604053.png)
![ethyl 4-[({(2Z)-3-(4-ethoxyphenyl)-2-[(4-ethoxyphenyl)imino]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoate](/img/structure/B11604058.png)
![(2Z,6E)-4-methyl-2,6-bis[(5-methylfuran-2-yl)methylidene]cyclohexan-1-one](/img/structure/B11604075.png)
![(3-fluorophenyl)({[(4E)-7-methoxy-2,3-dihydro-4H-chromen-4-ylidene]amino}oxy)methanone](/img/structure/B11604081.png)
![N-[2-(3-bromo-4-hydroxyphenyl)-1,3-benzoxazol-5-yl]pentanamide](/img/structure/B11604086.png)
![2,5-bis(1H-benzotriazol-1-yl)-3,6-bis[(3-methylphenyl)amino]cyclohexa-2,5-diene-1,4-dione](/img/structure/B11604088.png)
![(3E)-3-{2-[(2,4-dihydroxyphenyl)carbonyl]hydrazinylidene}-N-(6-methylpyridin-2-yl)butanamide](/img/structure/B11604089.png)
![3-(Tert-butyl)-1-{[(4-pyridylmethyl)imino]methyl}-6,7,8,9-tetrahydrodibenzo[B,D]furan-2-OL](/img/structure/B11604092.png)
![(2E)-2-(hydroxyimino)-N-[3-(1H-imidazol-1-yl)propyl]propanamide](/img/structure/B11604097.png)

![(7Z)-3-(3,4-dimethoxyphenyl)-7-(1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11604109.png)
